![molecular formula C13H16O2 B2581175 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 78103-80-7](/img/structure/B2581175.png)
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
Tetralin, or 1,2,3,4-tetrahydronaphthalene, is a hydrocarbon with the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .
Synthesis Analysis
Tetralin is produced by the catalytic hydrogenation of naphthalene . Nickel catalysts are traditionally employed, but many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) .Molecular Structure Analysis
The molecular weight of Tetralin is 132.2023 . The IUPAC Standard InChI isInChI=1S/C10H12/c1-2-6-10-8-4-3-7-9 (10)5-1/h1-2,5-6H,3-4,7-8H2
. Chemical Reactions Analysis
Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal . It is also used for the laboratory synthesis of hydrogen bromide .Physical And Chemical Properties Analysis
Tetralin is a colorless liquid with a density of 0.970 g/cm3 . It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .Scientific Research Applications
Organic Synthesis and Pharmaceuticals
- Raw Material and Intermediate : 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid serves as a crucial raw material and intermediate in organic synthesis. Chemists use it to create more complex molecules, including pharmaceutical compounds .
Protease Inhibitors
- Reagent for Protease Inhibitor Synthesis : Researchers utilize this compound to produce protease inhibitors. These inhibitors play a vital role in drug development, particularly for diseases involving protease activity, such as HIV and cancer .
Plant Growth Regulators
- Plant Hormone Analog : Explore whether 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid exhibits any plant growth regulatory effects. Analogous to indole-3-acetic acid (a natural plant hormone), it could influence plant growth and development .
Safety and Hazards
properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2)8-7-10(12(14)15)9-5-3-4-6-11(9)13/h3-6,10H,7-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXRUGMJTCDPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
CAS RN |
78103-80-7 |
Source
|
Record name | 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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